Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate, commonly known as sucrose acetate isobutyrate, is a complex carbohydrate compound with the Chemical Abstracts Service Registry Number 126-13-6. It is primarily derived from sucrose and has been the subject of various health and environmental assessments due to its widespread use in food and cosmetic products. This compound exhibits unique properties that make it valuable in various applications, particularly as an emulsifier and stabilizer.
This compound is classified as a non-hazardous substance based on assessments conducted by international health organizations, including the Joint Food and Agriculture Organization of the United Nations/World Health Organization Expert Committee on Food Additives. It has been evaluated for its safety in food applications and has undergone rigorous toxicological assessments to determine its impact on human health and the environment .
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate typically involves the acetylation of sucrose using acetic anhydride or acetyl chloride in the presence of a catalyst. This process results in the formation of various acetylated derivatives of sucrose.
The reaction conditions often include controlling temperature and pH to optimize yield and purity. The resulting product can be purified through crystallization or chromatography techniques to isolate the desired acetylated form from unreacted materials and by-products.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate can participate in various chemical reactions typical for carbohydrates, including hydrolysis under acidic or enzymatic conditions, which can lead to the release of glucose and fructose units.
These reactions are significant for understanding the compound's behavior in biological systems and its potential degradation pathways in environmental contexts. The stability of the compound under different pH levels and temperatures is also crucial for its applications in food products.
The mechanism of action for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate primarily involves its role as an emulsifier. It stabilizes oil-water mixtures by reducing surface tension at the interface, allowing for improved texture and consistency in food products.
Studies have shown that this compound can enhance the bioavailability of certain nutrients by improving their dispersion in food matrices. The emulsifying properties are attributed to its amphiphilic nature due to the presence of hydrophilic sugar moieties and hydrophobic fatty acid chains.
Relevant data indicate low toxicity levels, making it suitable for use in food products without significant health risks .
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate finds applications primarily in:
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